molecular formula C12H18ClNO2 B6173634 methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride CAS No. 2613299-21-9

methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride

Cat. No. B6173634
CAS RN: 2613299-21-9
M. Wt: 243.7
InChI Key:
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Description

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride, also known as Methylphenidate hydrochloride, is a stimulant medication commonly prescribed to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It belongs to a class of drugs known as psychostimulants and is the most commonly prescribed medication for the treatment of ADHD. It works by increasing levels of dopamine and norepinephrine in the brain, which helps to improve concentration and focus.

Mechanism of Action

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochlorideate hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. It blocks reuptake of these neurotransmitters, which increases their availability in the synaptic cleft. This increases the activity of neurons in the prefrontal cortex, which is responsible for executive functioning, attention, and motivation.
Biochemical and Physiological Effects
methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochlorideate hydrochloride has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which can lead to increased alertness, focus, and motivation. It can also lead to increases in heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

The main advantage of using methylphenidate hydrochloride in laboratory experiments is its ability to increase dopamine and norepinephrine levels in the brain. This makes it an ideal tool for studying the effects of these neurotransmitters on behavior, cognition, and learning. However, it is important to note that methylphenidate hydrochloride can have serious side effects, and should be used with caution.

Future Directions

The future of methylphenidate hydrochloride as a research tool is promising. Future research could focus on the use of methylphenidate hydrochloride to study the effects of psychostimulants on brain development, as well as the effects of ADHD medications on academic performance in children and adolescents. Additionally, research could investigate the long-term effects of methylphenidate hydrochloride on the brain and behavior. Finally, further research could investigate the potential for methylphenidate hydrochloride to be used as a treatment for other conditions, such as depression and anxiety.

Synthesis Methods

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochlorideate hydrochloride is synthesized in a two-step process. The first step involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of sodium ethoxide to form ethyl 4-methylphenylacetoacetate. The second step involves the reaction of ethyl 4-methylphenylacetoacetate with ammonia in the presence of sodium hydroxide to form methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride.

Scientific Research Applications

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochlorideate hydrochloride has been studied extensively in the scientific research setting. It has been used to investigate the effects of dopamine on behavior, as well as the effects of psychostimulants on the brain. It has also been used to study the effects of ADHD medications on academic performance in children and adolescents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride involves the reaction of 4-methylbenzyl cyanide with ethyl acetoacetate to form ethyl 2-cyano-3-(4-methylphenyl)butanoate. This intermediate is then reduced with sodium borohydride to form ethyl (3R)-3-amino-4-(4-methylphenyl)butanoate. The final step involves the conversion of the ethyl ester to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-methylbenzyl cyanide", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-methylbenzyl cyanide with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-cyano-3-(4-methylphenyl)butanoate.", "Step 2: Reduction of ethyl 2-cyano-3-(4-methylphenyl)butanoate with sodium borohydride in ethanol to form ethyl (3R)-3-amino-4-(4-methylphenyl)butanoate.", "Step 3: Conversion of ethyl (3R)-3-amino-4-(4-methylphenyl)butanoate to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

2613299-21-9

Product Name

methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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